molecular formula C20H25N3O4 B3575252 1-(2,5-dimethoxybenzyl)-4-(3-nitrobenzyl)piperazine CAS No. 5879-92-5

1-(2,5-dimethoxybenzyl)-4-(3-nitrobenzyl)piperazine

Cat. No. B3575252
CAS RN: 5879-92-5
M. Wt: 371.4 g/mol
InChI Key: PWYNSFSNBBUWGV-UHFFFAOYSA-N
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Description

1-(2,5-dimethoxybenzyl)-4-(3-nitrobenzyl)piperazine, commonly known as DNBP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DNBP is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively. In

Mechanism Of Action

DNBP binds to the 5-HT2A receptor and activates it, leading to a cascade of intracellular signaling events. The activation of the 5-HT2A receptor by DNBP results in the release of various neurotransmitters, including dopamine and glutamate, which play a role in modulating neuronal activity. DNBP also affects gene expression by regulating the activity of transcription factors such as c-Fos and Egr-1.

Biochemical And Physiological Effects

DNBP has been shown to induce various physiological and behavioral effects in animals, including changes in locomotor activity, anxiety-like behavior, and sensory processing. DNBP has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, in different brain regions. These effects suggest that DNBP may be a useful tool for studying the role of the 5-HT2A receptor in various physiological and pathological processes.

Advantages And Limitations For Lab Experiments

One advantage of using DNBP in lab experiments is its high selectivity for the 5-HT2A receptor, which allows for specific activation of this receptor without affecting other receptors. DNBP is also stable under various experimental conditions and can be easily synthesized in large quantities. However, one limitation of using DNBP is its potential toxicity, which may limit its use in certain experimental paradigms. Additionally, the effects of DNBP may vary depending on the species and strain of animal used in experiments.

Future Directions

There are several future directions for research involving DNBP. One area of interest is the role of the 5-HT2A receptor in various psychiatric disorders, such as schizophrenia and depression. DNBP may be a useful tool for investigating the underlying mechanisms of these disorders and developing new treatments. Another area of research is the development of new compounds that target the 5-HT2A receptor with higher selectivity and potency than DNBP. These compounds may have potential therapeutic applications in various diseases. Finally, further studies are needed to investigate the long-term effects of DNBP on brain function and behavior, as well as its potential toxicity in humans.

Scientific Research Applications

DNBP has been used in scientific research as a tool to study the function of serotonin receptors in the brain. Specifically, DNBP acts as an agonist for the 5-HT2A receptor, which is known to play a role in various physiological and pathological processes. DNBP has been used to investigate the effects of 5-HT2A receptor activation on neuronal activity, gene expression, and behavior.

properties

IUPAC Name

1-[(2,5-dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-26-19-6-7-20(27-2)17(13-19)15-22-10-8-21(9-11-22)14-16-4-3-5-18(12-16)23(24)25/h3-7,12-13H,8-11,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYNSFSNBBUWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360560
Record name 1-[(2,5-dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,5-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine

CAS RN

5879-92-5
Record name 1-[(2,5-dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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